molecular formula C21H16F3N3O3 B2587647 1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1326832-91-0

1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

Cat. No.: B2587647
CAS No.: 1326832-91-0
M. Wt: 415.372
InChI Key: XRVTWHXVCCECBO-UHFFFAOYSA-N
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Description

The compound “1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one” features a quinolin-4-one core substituted with a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethoxy)phenyl group at position 3 and a propyl chain at position 1. The oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the trifluoromethoxy group improves membrane permeability .

Properties

IUPAC Name

1-propyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c1-2-11-27-12-16(18(28)15-5-3-4-6-17(15)27)20-25-19(26-30-20)13-7-9-14(10-8-13)29-21(22,23)24/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVTWHXVCCECBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the trifluoromethoxyphenyl group: This step often involves the use of trifluoromethoxybenzene derivatives in a coupling reaction.

    Construction of the quinolinone core: This can be synthesized through various methods, including the Pfitzinger reaction or other cyclization techniques.

    Final assembly: The final step involves coupling the previously synthesized fragments under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

    Coupling reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of quinolinones exhibit notable antibacterial and antifungal properties. The incorporation of oxadiazole moieties enhances the biological activity of these compounds. For instance, studies have shown that similar structures demonstrate effectiveness against resistant strains of bacteria and fungi, suggesting that 1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one may possess similar or enhanced antimicrobial properties .

Anticancer Properties : Compounds containing the quinolinone structure have been investigated for their anticancer activities. The mechanism often involves the inhibition of key enzymes involved in cell proliferation. Preliminary studies on related compounds indicate potential efficacy against various cancer cell lines, warranting further investigation into the specific effects of this compound .

Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier is critical for such applications, and modifications like trifluoromethoxy groups may enhance this property .

Materials Science Applications

Fluorescent Dyes : The unique structural features of this compound make it a candidate for use as a fluorescent dye in various imaging applications. Its fluorescence properties can be tuned through structural modifications, which is valuable in biological imaging and diagnostics .

Polymeric Composites : Incorporating this compound into polymer matrices could enhance the thermal and mechanical properties of materials. Research on similar compounds suggests that they can improve the durability and functionality of polymers used in coatings and electronic devices .

Agricultural Chemistry Applications

Pesticidal Activity : The trifluoromethoxy group is known to enhance the bioactivity of agrochemicals. Compounds like this compound could be explored for their potential as novel pesticides or herbicides. Initial studies suggest that such compounds can disrupt pest physiology or inhibit growth effectively .

Antimicrobial Efficacy Study

A study published in Acta Crystallographica explored the synthesis and biological evaluation of related oxadiazole-containing quinolinones. The findings indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Neuroprotective Potential

In a recent investigation into neuroprotective agents, compounds similar to this compound were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results showed a marked reduction in cell death rates compared to control groups .

Mechanism of Action

The mechanism of action of 1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound can interact with specific enzymes or receptors, modulating their activity.

    Disruption of cellular processes: It may interfere with key cellular processes, leading to its observed biological effects.

    Induction of oxidative stress: The compound may induce oxidative stress, contributing to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with other nitrogen-containing heterocycles, such as quinazolinones and triazole derivatives. For example:

  • 4-[4-(4-[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyloxy]phenylpiperazin-1-yl)phenyl]-1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,2,4-triazol-5(4H)-one (): Contains a triazole ring and difluorophenyl group, which enhance hydrogen bonding and halogen interactions. The tetrahydrofuran linker increases conformational flexibility compared to the rigid oxadiazole-quinolinone system.
  • (S)-2-(4-(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methylamino-2-fluorobenzamido)-4-(1H-tetrazol-5-yl)butyric acid (): Features a quinazolinone core with a tetrazole group, offering strong acidity (pKa ~4.7) and metal-binding capabilities. The propynyl group introduces alkyne reactivity absent in the target compound.

Physicochemical Properties

Hypothetical data based on structural analogs and computational predictions (e.g., density-functional thermochemistry methods ):

Property Target Compound Quinazolinone Analog () Triazole Derivative ()
Molecular Weight (g/mol) ~437.4 ~618.5 ~550.2
LogP (Predicted) 3.8 ± 0.2 2.1 ± 0.3 4.5 ± 0.4
Hydrogen Bond Acceptors 7 10 9
Hydrogen Bond Donors 0 3 2
Topological Polar Surface Area (Ų) 95 145 120

However, its lack of hydrogen bond donors may reduce solubility compared to the tetrazole-containing analog .

Research Findings

  • Computational Studies : Density-functional theory (DFT) calculations predict that the oxadiazole ring stabilizes the molecule’s LUMO (-2.1 eV), enhancing electrophilic reactivity for nucleophilic attack in enzyme inhibition .
  • In Vitro Data : Preliminary assays on analogs indicate IC₅₀ values of 0.8–1.5 µM for kinase inhibition, comparable to triazole derivatives but with improved plasma stability (>90% remaining after 2 hours in human liver microsomes) .

Biological Activity

1-Propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H18F3N3O3C_{22}H_{18}F_3N_3O_3 with a molecular weight of 429.4 g/mol. It features a quinoline core substituted with a trifluoromethoxyphenyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC22H18F3N3O3
Molecular Weight429.4 g/mol
CAS Number1326895-52-6
Melting PointNot available
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : The oxadiazole ring may facilitate interactions with kinase enzymes involved in cancer pathways. Preliminary studies suggest that similar compounds exhibit inhibitory effects on RET kinase activity, which is crucial for tumor growth and metastasis .
  • Antioxidant Activity : Compounds with quinoline structures are often associated with antioxidant properties. This may help in mitigating oxidative stress in cells, thus providing neuroprotective effects.
  • Anti-inflammatory Effects : The trifluoromethoxy group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and exert anti-inflammatory effects by modulating pathways such as NF-kB .

Antitumor Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antitumor properties. For instance, studies on related structures have shown that they can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Neuroprotective Effects

In vitro studies using neuroblastoma cell lines have demonstrated that the compound can protect against amyloid-beta-induced toxicity, a common model for Alzheimer's disease research. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy : A study evaluating the effects of similar quinoline derivatives on human cancer cell lines showed that these compounds significantly reduced cell viability at low micromolar concentrations (IC50 values ranging from 5 to 15 µM) .
  • Neuroprotection : In experiments involving SH-SY5Y cells exposed to amyloid-beta oligomers, the compound exhibited protective effects by reducing neuronal death and promoting neurite outgrowth. This was linked to the inhibition of inflammatory signaling pathways .

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